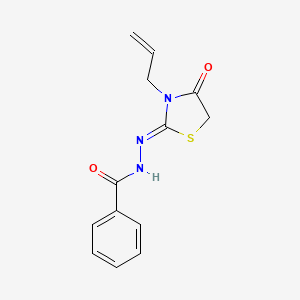

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Researchers have explored the anticancer potential of this compound. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for targeted therapies. Studies have focused on specific cancer types, such as breast, lung, and colon cancer .

- (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide exhibits antimicrobial activity against bacteria and fungi. It has been investigated as a potential agent for combating drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers are exploring its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .

- Oxidative stress contributes to aging and various diseases. (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide has demonstrated antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Investigations continue into its role in preventing oxidative stress-related disorders .

- The compound’s thiazolidine ring contains nitrogen and sulfur atoms, making it an effective chelator for metal ions. Researchers have studied its ability to bind to transition metals, which could have implications in metal toxicity management and metal-based drug design .

- Enzymes play critical roles in biological processes. (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide has been investigated as an enzyme inhibitor, particularly targeting enzymes involved in diseases like Alzheimer’s and diabetes. Its unique structure allows for specific interactions with enzyme active sites .

Anticancer Activity

Antimicrobial Properties

Anti-inflammatory Effects

Antioxidant Properties

Metal Ion Chelation

Potential as Enzyme Inhibitor

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-8-16-11(17)9-19-13(16)15-14-12(18)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNSQFHDHDSWNL-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)CS/C1=N\NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)

![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)

![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)

![7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2800489.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)